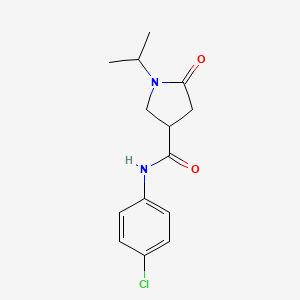
N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide involves complex chemical reactions, including the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes or through multicomponent reactions involving isonitriles, aldimines, Meldrum's acid, and water. These methods yield various derivatives with pyrrolidine and pyridine structures, underlining the compound's intricate synthetic pathways (Gallagher et al., 2022; Adib et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide showcases distinct conformations and crystalline structures, with analyses revealing preferred hydrogen bonding modes and intermolecular interactions. These structural insights are crucial for understanding the compound's behavior and potential applications (Shi et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide derivatives include interactions with isocyanates, yielding adducts and demonstrating the compound's reactive nature. These reactions contribute to a deeper understanding of its chemical properties and potential reactivity patterns (Tsuge et al., 1973).
Physical Properties Analysis
The physical properties, such as melting temperatures and molecular symmetry, of chlorophenyl pyridinecarboxamides derivatives, provide insight into the compound's stability and behavior under different conditions. These properties are influenced by lattice energy, molecular symmetry, and hydrogen bonding modes, highlighting the compound's physicochemical characteristics (Gallagher et al., 2022).
Chemical Properties Analysis
The chemical properties of N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide derivatives, such as their reactivity with isocyanates and behavior in multicomponent reactions, underscore the compound's versatility and potential for various chemical transformations. Understanding these properties is essential for exploring its utility in chemical synthesis and applications (Tsuge et al., 1973; Adib et al., 2011).
properties
IUPAC Name |
N-(4-chlorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)17-8-10(7-13(17)18)14(19)16-12-5-3-11(15)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGADBUKGJTHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



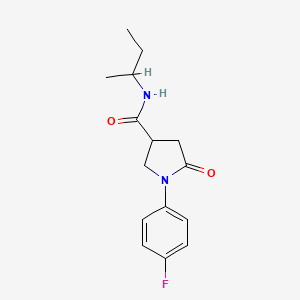
![1-[4-(acetylamino)phenyl]-2,5-dioxo-3-pyrrolidinyl diethyldithiocarbamate](/img/structure/B4015203.png)
![ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4015218.png)
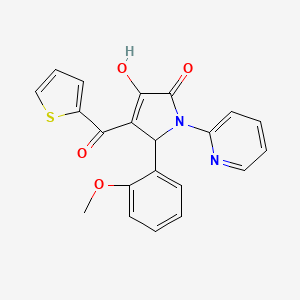

![methyl 5-[(3-chlorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4015238.png)

![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015257.png)
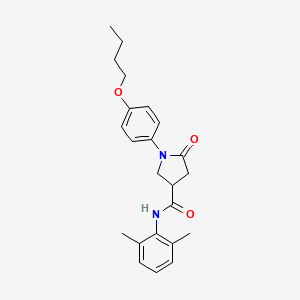

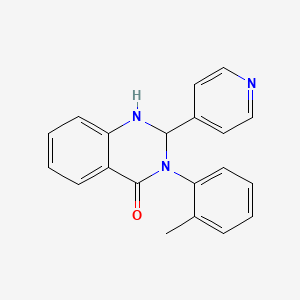
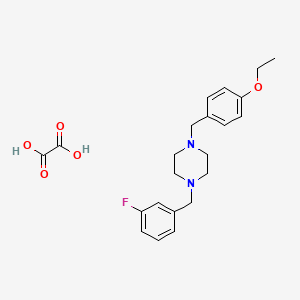
![N-{2-methyl-4-[(2-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4015301.png)
